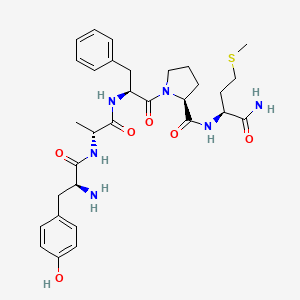

H-Tyr-D-Ala-Phe-Pro-Met-NH2

Description

H-Tyr-D-Ala-Phe-Pro-Met-NH2 is a synthetic pentapeptide amide derivative of β-casomorphin, an opioid peptide originating from bovine casein. Structurally, it features a D-alanine residue at position 2, a proline at position 4, and a C-terminal methionine amide. This configuration enhances metabolic stability and receptor binding affinity compared to endogenous opioid peptides . The compound is cataloged as "(D-Ala2,Met5)-β-Casomorphin (1-5) amide (bovine)" and is used in biochemical research to study opioid receptor interactions, particularly its selectivity and potency .

Properties

Molecular Formula |

C31H42N6O6S |

|---|---|

Molecular Weight |

626.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H42N6O6S/c1-19(34-29(41)23(32)17-21-10-12-22(38)13-11-21)28(40)36-25(18-20-7-4-3-5-8-20)31(43)37-15-6-9-26(37)30(42)35-24(27(33)39)14-16-44-2/h3-5,7-8,10-13,19,23-26,38H,6,9,14-18,32H2,1-2H3,(H2,33,39)(H,34,41)(H,35,42)(H,36,40)/t19-,23+,24+,25+,26+/m1/s1 |

InChI Key |

HJWYJNZTJIQZMB-DDFGHHCKSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS remains the most widely employed method for synthesizing H-Tyr-D-Ala-Phe-Pro-Met-NH2, leveraging Fmoc/tBu chemistry for stepwise assembly on a resin support. The process involves:

- Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation.

- Amino Acid Activation : Fmoc-protected amino acids are activated using carbodiimides (e.g., DIC) with additives like hydroxybenzotriazole (HOBt).

- Coupling Cycles : Each cycle includes deprotection (20% piperidine/DMF) and coupling (2–4 eq amino acid, 1 hr).

- Cleavage : TFA-based cocktails (e.g., TFA:thioanisole:H2O, 95:3:2) release the peptide while removing side-chain protections.

Table 1: SPPS Reaction Conditions for this compound

Challenges and Optimizations

- Racemization : D-Ala incorporation risks racemization at elevated temperatures. Coupling at 0–4°C with HOBt minimizes this.

- Methionine Oxidation : Post-synthetic oxidation with iodine ensures methionine sulfoxide formation, critical for receptor binding.

- Purification : Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) achieves >95% purity.

Fragment Condensation Approach

Dipeptide Synthesis and Coupling

Fragment condensation reduces stepwise synthesis complexity by coupling pre-formed dipeptides. For this compound:

- Fragment 1 : Z-Tyr-D-Ala-OH synthesized via mixed anhydride (isobutyl chloroformate/NMM).

- Fragment 2 : H-Phe-Pro-Met-NH2 prepared using SPPS.

- Coupling : Fragments are joined via TBTU/HOBt activation in DMF, yielding 70–80% crude product.

Table 2: Fragment Condensation Parameters

| Fragment | Activation Method | Solvent | Coupling Yield (%) | Source |

|---|---|---|---|---|

| Z-Tyr-D-Ala-OH | Isobutyl chloroformate | Acetone | 85 | |

| H-Phe-Pro-Met-NH2 | SPPS (Fmoc) | DMF | 90 | |

| Final Coupling | TBTU/DIEA | DMF | 78 |

Solution-Phase Synthesis

Classical Stepwise Assembly

While less common, solution-phase synthesis is viable for small-scale production:

- Protection Strategy : Boc for Tyr, Z for D-Ala, and tert-butyl for methionine.

- Coupling : DCC/HOBt mediates amide bond formation in DCM or DMF.

- Global Deprotection : HF or hydrogenolysis removes protections.

Table 3: Solution-Phase Synthesis Metrics

| Step | Reagents | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Tyr-D-Ala Coupling | DCC/HOBt | DCM | 75 | |

| Pro-Met Amidation | EDC/HOAt | DMF | 68 | |

| Deprotection | HF/p-cresol | – | 60 |

Comparative Analysis of Methods

Table 4: SPPS vs. Fragment Condensation vs. Solution-Phase

| Parameter | SPPS | Fragment Condensation | Solution-Phase |

|---|---|---|---|

| Typical Scale | 0.1–10 mmol | 10–100 mmol | 0.1–1 mmol |

| Purity (Crude) | 60–70% | 70–80% | 50–60% |

| Automation Potential | High | Moderate | Low |

| Cost Efficiency | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Phe-Pro-Met-NH2 can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard peptide synthesis reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), are used for coupling reactions.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Tyr-D-Ala-Phe-Pro-Met-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Medicine: Explored for its potential as an analgesic and in the development of opioid receptor agonists.

Industry: Utilized in the production of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

H-Tyr-D-Ala-Phe-Pro-Met-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-alanine enhances its stability and affinity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling events that result in analgesic effects. The molecular targets include the mu-opioid receptor, which is involved in pain modulation.

Comparison with Similar Compounds

Structural and Functional Differences

The peptide’s pharmacological profile is influenced by its D-amino acid substitution and sequence variations. Below is a detailed comparison with structurally or functionally related peptides:

Table 1: Key Structural and Functional Comparisons

Critical Analysis of Receptor Selectivity and Potency

- D-Ala vs. D-Met in Position 2: The D-amino acid in position 2 is critical for opioid activity. This compound shares the D-Ala² motif with dermorphin (μ-selective), whereas dermenkephalin (D-Met²) shifts selectivity to δ-opioid receptors. This suggests that the D-residue’s bulk and hydrophobicity influence receptor preference .

- In contrast, H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Gly⁴) lacks this conformational constraint, likely reducing receptor affinity .

Terminal Modifications :

The C-terminal amide (Met-NH₂) in this compound enhances resistance to carboxypeptidases compared to free C-terminal analogs like H-Tyr-Ada-Gly-Phe-Met-OH .Adamantane (Ada) Substitutions :

Compounds like H-Tyr-Ada-Gly-Phe-Met-OH () incorporate adamantane, a bulky hydrophobic group. While this may improve blood-brain barrier penetration, experimental data on their opioid activity remain lacking .

Pharmacological and Stability Considerations

Metabolic Stability :

The D-Ala² and C-terminal amidation in this compound protect against enzymatic degradation, a common limitation of L-configured peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 .- Dermenkephalin, despite its D-Met², shows 100-fold selectivity for δ-receptors, highlighting the nuanced role of sequence context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.